![molecular formula C7H5Cl3O2 B2376662 4-methyl-6-(trichloromethyl)-2H-pyran-2-one CAS No. 30113-76-9](/img/structure/B2376662.png)
4-methyl-6-(trichloromethyl)-2H-pyran-2-one
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Overview
Description
4-methyl-6-(trichloromethyl)-2H-pyran-2-one, also known as chloropicrin, is a colorless to pale yellow liquid with a pungent odor. It is widely used as a soil fumigant, insecticide, and herbicide. Chloropicrin is a highly reactive compound that can cause respiratory irritation, eye irritation, and skin irritation.
Mechanism of Action
Chloropicrin acts by disrupting the cellular metabolism of pests and pathogens. It inhibits the activity of enzymes involved in energy production and DNA replication. Chloropicrin also disrupts cellular membranes, leading to cell death.
Biochemical and Physiological Effects
Chloropicrin can cause respiratory irritation, eye irritation, and skin irritation. It is a potent irritant of the respiratory tract and can cause bronchospasm and pulmonary edema. Chloropicrin can also cause severe eye irritation and corneal damage.
Advantages and Limitations for Lab Experiments
Chloropicrin is a highly reactive compound that requires careful handling and storage. It is also a potent irritant and can cause health problems if not used properly. Chloropicrin is effective in controlling a wide range of pests and diseases, but its use is restricted in some countries due to its potential health and environmental risks.
Future Directions
There are several areas of research that could be explored in the future. One area is the development of new fumigation methods that reduce the risk of exposure to 4-methyl-6-(trichloromethyl)-2H-pyran-2-one. Another area is the study of the environmental fate of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one and its potential impact on soil and water quality. Finally, there is a need for further research on the long-term effects of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one exposure on human health.
Synthesis Methods
Chloropicrin can be synthesized by the reaction of chloroform and nitric acid in the presence of sulfuric acid. The reaction produces 4-methyl-6-(trichloromethyl)-2H-pyran-2-one and hydrochloric acid. The reaction is exothermic and requires careful control of temperature and reactant concentrations.
Scientific Research Applications
Chloropicrin has been extensively studied for its use as a soil fumigant. It is effective in controlling a wide range of soil-borne pests and diseases, including nematodes, fungi, bacteria, and weeds. Chloropicrin is also used as a fumigant for stored grain and as an insecticide for stored products.
properties
IUPAC Name |
4-methyl-6-(trichloromethyl)pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKBJNOJSTMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-(trichloromethyl)-2H-pyran-2-one |
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